molecular formula C22H20ClN7O2 B2976458 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1049386-45-9

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2976458
CAS No.: 1049386-45-9
M. Wt: 449.9
InChI Key: CDUBMCDRZRKNNT-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic organic molecule. Its unique structure integrates multiple functional groups, including a tetrazole ring, a piperazine ring, a chloro-phenyl group, and an indole moiety, making it a subject of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Tetrazole Ring Formation: : The synthesis often begins with the formation of the 1H-tetrazole ring, which can be achieved through the reaction of sodium azide with 4-chlorobenzonitrile.

  • Piperazine Introduction: : The piperazine ring is introduced by reacting the tetrazole intermediate with bis(2-chloroethyl)amine, leading to the formation of a bis-chloro intermediate.

  • Coupling with Indole Moiety: : The indole moiety is then attached through a coupling reaction between the bis-chloro intermediate and indole-3-acetaldehyde, typically under acidic conditions.

Industrial Production Methods

Large-scale production involves optimizing the reaction conditions to ensure high yield and purity. Industrial synthesis may include:

  • Continuous flow reactors to manage exothermic reactions

  • Catalysis to improve efficiency

  • Purification steps, such as recrystallization or chromatography, to isolate the final product

Chemical Reactions Analysis

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione undergoes several types of chemical reactions:

Oxidation

  • Common Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Conditions: : Usually carried out in acidic or basic medium

  • Products: : Formation of oxidized derivatives, which may include ketones and carboxylic acids

Reduction

  • Common Reagents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Conditions: : Conducted under anhydrous conditions

  • Products: : Reduced compounds such as alcohols and amines

Substitution

  • Common Reagents: : Halogenating agents, nucleophiles like thiols or amines

  • Conditions: : Often require catalysts or heat

  • Products: : Formation of substituted derivatives

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Used as a building block in the synthesis of complex organic molecules

  • Catalysis: : Acts as a ligand in catalytic cycles

Biology

  • Enzyme Inhibition: : Potential inhibitor of various enzymes, influencing metabolic pathways

  • Drug Design: : Basis for developing pharmaceuticals targeting specific receptors

Medicine

  • Therapeutic Agents: : Investigated for anti-inflammatory, anti-cancer, and anti-microbial properties

Industry

  • Material Science: : Utilized in the development of polymers and coatings

Mechanism of Action

The compound’s mechanism of action involves multiple pathways:

  • Binding to Receptors: : Interacts with specific receptors in biological systems, potentially inhibiting enzyme activity

  • Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and metabolic regulation

Comparison with Similar Compounds

Unique Features

  • Functional Groups: : The combination of tetrazole, piperazine, and indole is relatively unique

  • Structural Diversity: : Offers versatility in modification for different applications

Similar Compounds

  • 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanone: : Lacks the tetrazole and piperazine rings, resulting in different chemical properties

  • N-(4-chlorophenyl)-N’-ethylpiperazine-1-carbothioamide: : Similar piperazine ring but differs in other functional groups

This comprehensive overview highlights the multifaceted nature of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, emphasizing its synthesis, reactions, applications, and uniqueness compared to similar compounds. What's your biggest takeaway?

Properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c23-15-5-7-16(8-6-15)30-20(25-26-27-30)14-28-9-11-29(12-10-28)22(32)21(31)18-13-24-19-4-2-1-3-17(18)19/h1-8,13,24H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUBMCDRZRKNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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